N-Cyclohexyl-2-[5-(thiophen-2-YL)-1,3,4-oxadiazol-2-YL]acetamide
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Overview
Description
N-Cyclohexyl-2-[5-(thiophen-2-YL)-1,3,4-oxadiazol-2-YL]acetamide is a compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen. These structural elements are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of catalysts can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-[5-(thiophen-2-YL)-1,3,4-oxadiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
N-Cyclohexyl-2-[5-(thiophen-2-YL)-1,3,4-oxadiazol-2-YL]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-[5-(thiophen-2-YL)-1,3,4-oxadiazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds like 2-(4-biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole are used in similar applications, including OLEDs and organic semiconductors.
Uniqueness
N-Cyclohexyl-2-[5-(thiophen-2-YL)-1,3,4-oxadiazol-2-YL]acetamide is unique due to its specific combination of thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and material science .
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O2S/c18-12(15-10-5-2-1-3-6-10)9-13-16-17-14(19-13)11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |
InChI Key |
QRFFRBGWIQNOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
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